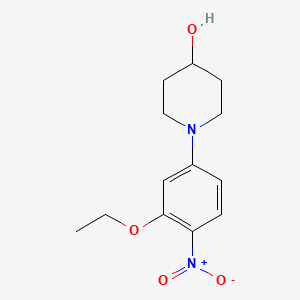

1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol

Übersicht

Beschreibung

1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol (CAS# 1089283-25-9) is a useful research chemical . It is a compound with a molecular weight of 266.29 g/mol.

Molecular Structure Analysis

The molecular structure of 1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol can be represented by the formula C13H18N2O4 . The InChI code for this compound is 1S/C12H16N2O4/c1-18-12-8-9 (2-3-11 (12)14 (16)17)13-6-4-10 (15)5-7-13/h2-3,8,10,15H,4-7H2,1H3 .Physical And Chemical Properties Analysis

1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol is a solid compound . It has a molecular weight of 266.29 g/mol. The melting point of a related compound, 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol, is 139 - 140 .Wissenschaftliche Forschungsanwendungen

Bioevaluation and Antagonistic Activities

Research has explored the bioevaluation of certain compounds related to 1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol. Notably, studies have focused on synthesizing and testing the bioactivity of compounds for potential use as Selective Estrogen Receptor Modulators (SERMs). These compounds, while moderately active, displayed significant cytotoxicity against specific cancer cells, indicating potential antagonistic effects on estrogen receptors (Yadav et al., 2011).

Kinetic and Mechanistic Studies

Kinetic studies involving related chemical structures have been conducted, revealing insights into the reaction mechanisms of certain thionocarbonates with secondary alicyclic amines. Such studies provide foundational knowledge that could be relevant to the reactions and applications of 1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol in various scientific fields (Castro et al., 2001).

Antibacterial and Antioxidant Properties

Compounds structurally related to 1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol have been synthesized and tested for their antibacterial and antioxidant properties. Some derivatives have shown moderate antibacterial activity, while certain hydrochlorides of synthesized aminopropanols exhibited high antioxidant activity, suggesting potential therapeutic or preservative applications (Gasparian et al., 2011).

Chiral Resolution and Simulation Studies

Chiral resolution and simulation studies of related compounds provide insights into the stereoisomers' separation and identification. Such research has applications in pharmaceuticals, where the identification and separation of enantiomers are crucial for drug development and safety (Ali et al., 2016).

Antimicrobial Activity

Studies on compounds with structural similarities have also revealed antimicrobial properties. For instance, certain synthesized compounds showed significant antibacterial and antifungal activities, highlighting the potential for these compounds in developing new antimicrobial agents (Kottapalle & Shinde, 2021).

Wirkmechanismus

Target of Action

The primary target of 1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound acts as a CCR5 antagonist, blocking the receptor and preventing HIV-1 entry into cells . The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor disrupts the HIV-1 entry process, preventing the virus from infecting cells . This can slow the progression of HIV-1 infection and improve response to treatment .

Result of Action

By blocking the CCR5 receptor, 1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol prevents HIV-1 from entering cells . This can reduce the number of cells infected by the virus, slowing disease progression and potentially improving patient outcomes .

Eigenschaften

IUPAC Name |

1-(3-ethoxy-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-2-19-13-9-10(3-4-12(13)15(17)18)14-7-5-11(16)6-8-14/h3-4,9,11,16H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFTWSQGCRYECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine dihydrochloride](/img/structure/B1455645.png)

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)

![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)

![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)

![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)